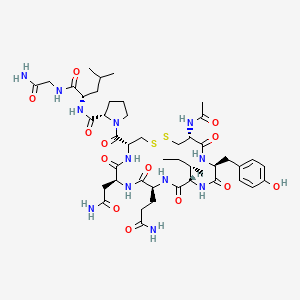
Cisplatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cisplatin is synthesized through the reaction of potassium tetrachloroplatinate(II) with ammonia. The process involves the following steps:
- Dissolution of potassium tetrachloroplatinate(II) in water.
- Addition of ammonia to the solution, leading to the formation of cis-[Pt(NH3)2Cl2].
- The solution is then filtered and evaporated to obtain this compound crystals .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is typically produced in sterile conditions to prevent contamination .
Chemical Reactions Analysis
Types of Reactions: Cisplatin undergoes several types of chemical reactions, including:
Hydrolysis: this compound reacts with water to form aquated species, which are crucial for its antitumor activity.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous solutions at physiological pH.
Substitution: Can be facilitated by the presence of nucleophiles such as thiourea or guanine.
Major Products Formed:
Aquated Species: cis-[Pt(NH3)2(H2O)2]2+ and cis-[Pt(NH3)2(H2O)Cl]+.
DNA Adducts: Formed when this compound binds to DNA, leading to the formation of intrastrand cross-links.
Scientific Research Applications
Cisplatin has a wide range of applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Carboplatin: Similar in structure to cisplatin but has a different side effect profile, with less nephrotoxicity and ototoxicity.
Uniqueness of this compound:
Properties
CAS No. |
15603-27-1 |
|---|---|
Molecular Formula |
C6H7BrN2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



